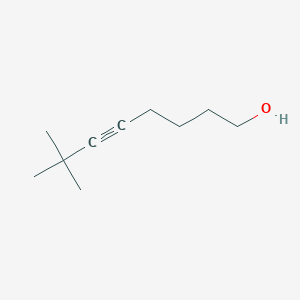
5-Octyn-1-ol, 7,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyn-1-ol, 7,7-dimethyl- is an organic compound with the molecular formula C10H18O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the octyne chain, and two methyl groups attached to the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyn-1-ol, 7,7-dimethyl- can be achieved through various synthetic routes. One common method involves the alkylation of terminal alkynes. For instance, the reaction between 5-octyn-1-ol and 7,7-dimethyl-1-bromoheptane under basic conditions can yield the desired compound. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the terminal alkyne, followed by nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of 5-Octyn-1-ol, 7,7-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Octyn-1-ol, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Pd/C, Lindlar’s catalyst
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkenes, alkanes
Substitution: Alkyl halides
Scientific Research Applications
5-Octyn-1-ol, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Octyn-1-ol, 7,7-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne moiety can undergo addition reactions with electrophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Octyn-3-ol
- 3,7-Dimethyl-2-octen-1-ol
- 3-Octyn-1-ol
Uniqueness
5-Octyn-1-ol, 7,7-dimethyl- is unique due to the presence of both a hydroxyl group and a triple bond in its structure, which allows it to participate in a diverse range of chemical reactions. The two methyl groups at the seventh carbon also provide steric hindrance, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
154027-53-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
7,7-dimethyloct-5-yn-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-5,7,9H2,1-3H3 |
InChI Key |
CJCDBAAMGMCAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


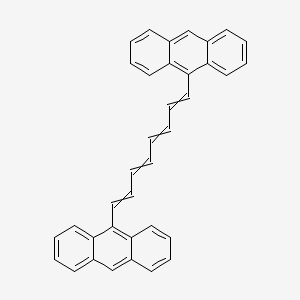
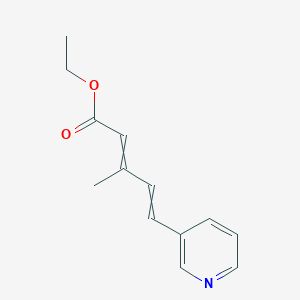
silane](/img/structure/B14271067.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
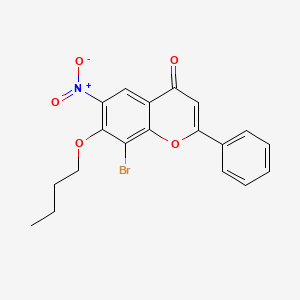
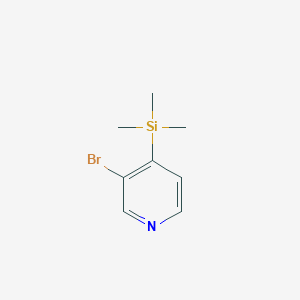
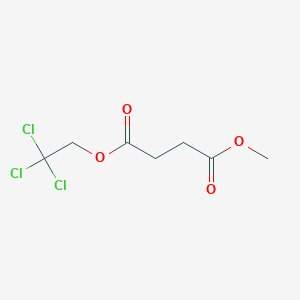
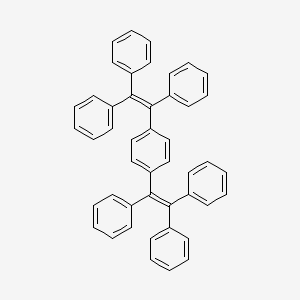
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
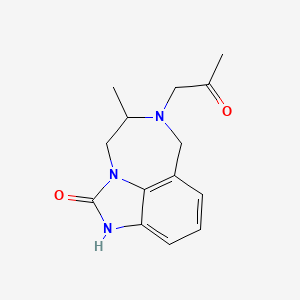
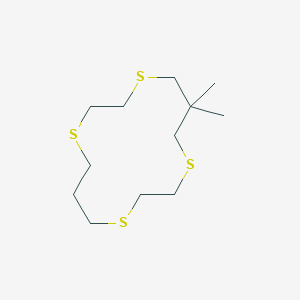
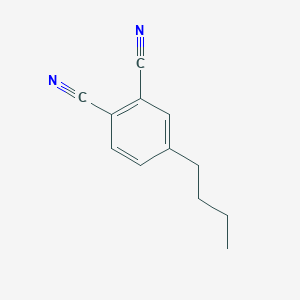
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
